molecular formula C10H10N2O3 B14004194 2-Isopropoxy-5-nitrobenzonitrile

2-Isopropoxy-5-nitrobenzonitrile

Cat. No.: B14004194
M. Wt: 206.20 g/mol
InChI Key: BUQPPZGVZHOVMA-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-nitrobenzonitrile typically involves nitration and etherification reactions. One common method involves the nitration of 2-isopropoxybenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety . These methods are scalable and can produce the compound in larger quantities suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogenation using Raney nickel or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Isopropoxy-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxy-5-nitrobenzonitrile is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules . The isopropoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxybenzonitrile: Lacks the nitro group, making it less reactive in reduction reactions.

    5-Nitrobenzonitrile: Lacks the isopropoxy group, affecting its solubility and reactivity in substitution reactions.

Uniqueness

2-Isopropoxy-5-nitrobenzonitrile is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical and biological research fields.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3

InChI Key

BUQPPZGVZHOVMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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